5-Bromo-3-methyl-isothiazole-4-carboxylic acid
CAS No.: 23310-81-8
Cat. No.: VC2740552
Molecular Formula: C5H4BrNO2S
Molecular Weight: 222.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23310-81-8 |
|---|---|
| Molecular Formula | C5H4BrNO2S |
| Molecular Weight | 222.06 g/mol |
| IUPAC Name | 5-bromo-3-methyl-1,2-thiazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C5H4BrNO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9) |
| Standard InChI Key | ARHIBOUYOCZHRU-UHFFFAOYSA-N |
| SMILES | CC1=NSC(=C1C(=O)O)Br |
| Canonical SMILES | CC1=NSC(=C1C(=O)O)Br |
Introduction
Structural Information and Identification
Basic Chemical Identity
5-Bromo-3-methyl-isothiazole-4-carboxylic acid is characterized by specific chemical identifiers that define its molecular structure and properties. The compound contains an isothiazole ring system with three key substituents: a bromine atom, a methyl group, and a carboxylic acid group.
| Parameter | Value |
|---|---|
| CAS Number | 23310-81-8 |
| Molecular Formula | C5H4BrNO2S |
| Molecular Weight | 222.06 g/mol |
| IUPAC Name | 5-bromo-3-methyl-1,2-thiazole-4-carboxylic acid |
The compound features a five-membered heterocyclic ring with adjacent sulfur and nitrogen atoms (positions 1 and 2), forming the characteristic isothiazole structure. The specific arrangement of the functional groups around this core contributes to the compound's unique chemical identity and reactivity profile .
Structural Representation
The molecular structure of 5-Bromo-3-methyl-isothiazole-4-carboxylic acid can be represented using various chemical notation systems, which provide different ways to encode its structural information.
| Notation System | Representation |
|---|---|
| SMILES | CC1=NSC(=C1C(=O)O)Br |
| InChI | InChI=1S/C5H4BrNO2S/c1-2-3(5(8)9)4(6)10-7-2/h1H3,(H,8,9) |
| InChIKey | ARHIBOUYOCZHRU-UHFFFAOYSA-N |
These representations are essential for database searches, computational studies, and structural comparisons with other compounds. The SMILES notation, in particular, provides a concise linear representation that can be easily processed by computational chemistry software .
Physical and Chemical Properties
Mass Spectrometry Data
Mass spectrometry is a valuable technique for identifying and characterizing 5-Bromo-3-methyl-isothiazole-4-carboxylic acid. Predicted Collision Cross Section (CCS) values for various adducts provide reference data for analytical applications.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 221.92189 | 131.0 |
| [M+Na]+ | 243.90383 | 132.6 |
| [M+NH4]+ | 238.94843 | 135.3 |
| [M+K]+ | 259.87777 | 134.4 |
| [M-H]- | 219.90733 | 129.7 |
| [M+Na-2H]- | 241.88928 | 132.3 |
| [M]+ | 220.91406 | 129.8 |
| [M]- | 220.91516 | 129.8 |
These predicted values are particularly useful for analytical chemists working with liquid chromatography-mass spectrometry (LC-MS) techniques, as they can facilitate the identification of the compound in complex mixtures .
Functional Group Reactivity
The compound contains three key functional elements that determine its chemical behavior:
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Carboxylic Acid Group: The carboxylic acid at position 4 can undergo typical reactions such as esterification, amide formation, and decarboxylation. This group contributes significantly to the compound's acidity and hydrogen-bonding capabilities.
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Bromine Substituent: The bromine atom at position 5 makes the compound suitable for various coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. This enables the synthesis of more complex derivatives through carbon-carbon bond formation.
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Isothiazole Ring: The heterocyclic core can participate in ring transformations, electrophilic substitutions, and other reactions typical of aromatic heterocycles.
The presence of these reactive sites makes 5-Bromo-3-methyl-isothiazole-4-carboxylic acid a versatile building block for organic synthesis and medicinal chemistry applications.
Related Compounds and Comparative Analysis
Isothiazole Derivatives
Several compounds structurally related to 5-Bromo-3-methyl-isothiazole-4-carboxylic acid have been described in the scientific literature:
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5-Bromo-3-methylisothiazole (CAS: 20493-60-1): This compound lacks the carboxylic acid group at position 4 but maintains the same isothiazole core with bromine and methyl substituents. The absence of the carboxylic acid group would significantly alter its physical properties and reactivity profile .
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4-Bromo-3-methyl-isothiazole-5-carboxylic acid: An isomer with the positions of the bromine and carboxylic acid groups swapped, potentially resulting in different biological activity and chemical behavior .
Thiazole Analogues
The thiazole ring system, which differs from isothiazole in the relative positions of the nitrogen and sulfur atoms, gives rise to several analogous compounds:
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2-Bromo-5-methylthiazole-4-carboxylic acid (CAS: 1194374-25-8): This compound contains a thiazole ring instead of an isothiazole ring, with the nitrogen and sulfur atoms in non-adjacent positions. The different electronic distribution in the ring likely affects its reactivity and biological properties .
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5-Bromo-2-methyl-1,3-thiazole (CAS: 57268-16-3): A simpler thiazole derivative lacking the carboxylic acid group, with molecular weight of 178.050 g/mol and a predicted boiling point of 199.2±13.0°C at 760 mmHg .
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2-Methyl-1,3-thiazole-4-carboxylic acid (CAS: 35272-15-2): A non-brominated thiazole derivative with potential for different chemical and biological activities compared to brominated counterparts .
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4-Methylthiazole-5-carboxylic acid (CAS: 20485-41-0): Another positional isomer in the thiazole series with a different arrangement of the methyl and carboxylic acid groups .
Comparing these related compounds can provide valuable insights into structure-activity relationships and the effects of specific structural modifications on chemical reactivity and biological properties.
| Parameter | Specification |
|---|---|
| Purity | ≥95% |
| Form | Solid |
| Storage Conditions | Cool, dry conditions |
| Typical Package Sizes | 1-5 g |
The commercial availability of this compound facilitates its use in research without the need for complex synthesis, although larger quantities might require custom synthesis arrangements .
Future Research Directions
The current literature suggests several promising directions for future research involving 5-Bromo-3-methyl-isothiazole-4-carboxylic acid:
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Comprehensive Antimicrobial Screening: Systematic evaluation of the compound's activity against a broad range of bacterial, fungal, and viral pathogens could reveal specific applications in antimicrobial research.
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Derivatization Studies: Exploration of various chemical modifications, particularly at the carboxylic acid position, could generate libraries of compounds with enhanced biological activities.
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Structure-Activity Relationship Analysis: Comparison with structurally related compounds could help identify the essential structural features required for specific biological activities.
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Mechanistic Investigations: Studies to elucidate the precise mechanism of action in biological systems would provide valuable insights for drug development efforts.
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Applications in Material Science: Investigation of potential applications beyond medicinal chemistry, such as in polymer science or as components of functional materials.
These research directions could significantly expand our understanding of the properties and potential applications of 5-Bromo-3-methyl-isothiazole-4-carboxylic acid and related heterocyclic compounds.
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